molecular formula C22H24N2O3 B2475009 (E)-3-cinnamamidocyclohexyl phenylcarbamate CAS No. 1351664-46-4

(E)-3-cinnamamidocyclohexyl phenylcarbamate

Cat. No. B2475009
CAS RN: 1351664-46-4
M. Wt: 364.445
InChI Key: SGCAICRBIYQWMP-CCEZHUSRSA-N
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Description

(E)-3-cinnamamidocyclohexyl phenylcarbamate, also known as CPPene, is a synthetic compound that belongs to the family of N-substituted benzamides. CPPene has been shown to exhibit a broad range of pharmacological properties, including anti-inflammatory, antitumor, and antiviral effects.

Scientific Research Applications

  • Anticancer Properties

    • Cinnamic acid derivatives, including compounds similar to (E)-3-cinnamamidocyclohexyl phenylcarbamate, have gained significant attention in medicinal research for their potential anticancer properties. These derivatives have been underutilized in anticancer research despite their rich medicinal tradition dating back to 1905 (De, Baltas, & Bedos-Belval, 2011).
  • Chemical Conformation Studies

    • Studies on the conformational equilibria of phenylcarbamates, including those structurally related to (E)-3-cinnamamidocyclohexyl phenylcarbamate, provide insights into their chemical behaviors and potential applications in different fields (Jordan & Thorne, 1986).
  • Synthesis and Applications in Organic Chemistry

    • Research in organic chemistry has explored the synthesis of various derivatives of cinnamoyl carbamates, demonstrating their versatility and potential applications in the synthesis of complex organic molecules (Pan et al., 2016).
  • Material Science Applications

    • In the field of materials science, derivatives of cinnamic acid, like (E)-3-cinnamamidocyclohexyl phenylcarbamate, have been used in the development of films with alternating birefringent and isotropic domains, demonstrating their potential in novel material applications (Van Der Zande et al., 2006).
  • Herbicide Activities and Molecular Interactions

    • Research has been conducted on the interaction of essential oil components, such as cinnamaldehyde, with biomimetic plant plasma membranes, indicating potential applications of cinnamic acid derivatives in herbicides (Lins et al., 2019).
  • Solubility Enhancement and Pharmaceutical Applications

    • Studies on trans-cinnamic acid, closely related to (E)-3-cinnamamidocyclohexyl phenylcarbamate, have focused on its solubility enhancement in the presence of ethanol as a supercritical CO2 cosolvent, suggesting potential applications in pharmaceuticals (Cháfer et al., 2009).
  • Chemical Kinetics and Reaction Mechanisms

    • Kinetic studies on phenylcarbamates have provided valuable information on the chemical reaction mechanisms and their potential applications in various synthetic processes (Um et al., 2007).
  • Chromatographic Resolution and Analytical Chemistry

    • The use of phenylcarbamate derivatives in chromatographic resolution has been explored, indicating their potential as stationary phases in high-performance liquid chromatography (Okamoto et al., 1986).
  • Microbiological Methods and Biochemical Analysis

    • Phenylcarbamate derivatives have been used in microbiological methods for the characterization of 3-hydroxyalkanoic acids, demonstrating their utility in biochemical analysis (Hollingsworth & Dazzo, 1988).
  • Soil Biology and Herbicide Metabolism

    • Research on the metabolism of phenylcarbamate herbicides in soil has provided insights into their environmental impact and degradation processes, important for agricultural applications (Clark & Wright, 1970).

properties

IUPAC Name

[3-[[(E)-3-phenylprop-2-enoyl]amino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c25-21(15-14-17-8-3-1-4-9-17)23-19-12-7-13-20(16-19)27-22(26)24-18-10-5-2-6-11-18/h1-6,8-11,14-15,19-20H,7,12-13,16H2,(H,23,25)(H,24,26)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCAICRBIYQWMP-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-cinnamamidocyclohexyl phenylcarbamate

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